3-Acetamido-2,4,6-triiodobenzoyl chloride
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Overview
Description
3-Acetamido-2,4,6-triiodobenzoyl chloride is a chemical compound known for its unique structure and properties. It is derived from benzoic acid and contains three iodine atoms, making it highly reactive and useful in various chemical reactions. The presence of the acetamido group adds to its versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2,4,6-triiodobenzoyl chloride typically involves the iodination of 3-acetamidobenzoic acid. This process can be carried out using iodine and an oxidizing agent such as nitric acid. The resulting 3-acetamido-2,4,6-triiodobenzoic acid is then converted to its acyl chloride form using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2,4,6-triiodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation and Reduction: The iodine atoms can participate in redox reactions, although these are less common due to the stability of the triiodo group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
3-Acetamido-2,4,6-triiodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in radiographic contrast agents due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-2,4,6-triiodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. The iodine atoms contribute to its high electron density, making it a valuable intermediate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Similar structure but lacks the acyl chloride group.
3-Acetamido-2,4,6-triiodobenzene: Lacks the carboxylic acid or acyl chloride functionality.
2,4,6-Triiodobenzoic acid: Lacks the acetamido group.
Uniqueness
3-Acetamido-2,4,6-triiodobenzoyl chloride is unique due to the combination of the acetamido group and the acyl chloride functionality, along with the presence of three iodine atoms. This makes it highly reactive and versatile in various chemical transformations, setting it apart from other similar compounds .
Properties
CAS No. |
104614-76-8 |
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Molecular Formula |
C9H5ClI3NO2 |
Molecular Weight |
575.31 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoyl chloride |
InChI |
InChI=1S/C9H5ClI3NO2/c1-3(15)14-8-5(12)2-4(11)6(7(8)13)9(10)16/h2H,1H3,(H,14,15) |
InChI Key |
KSAOLFGTQOVNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)Cl)I)I |
Origin of Product |
United States |
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